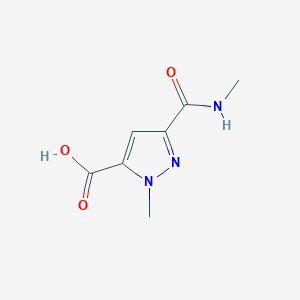

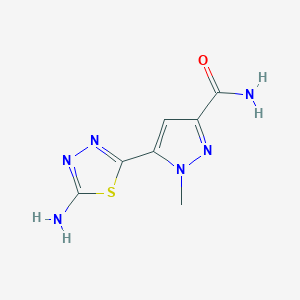

![molecular formula C21H16ClNO4S B2878040 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate CAS No. 320424-12-2](/img/structure/B2878040.png)

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H15ClN2O4S/c18-13-2-4-14 (5-3-13)25-16-6-1-12 (11-15 (16)20 (22)23)17 (21)19-7-9-24-10-8-19/h1-6,11H,7-10H2 . This code provides a unique representation of the compound’s molecular structure .Physical and Chemical Properties Analysis

The compound has a molecular weight of 413.87. Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched .Applications De Recherche Scientifique

Transparent Aromatic Polyimides

Research has demonstrated the utility of thiophenyl-substituted benzidines, derived from precursors including (4-chlorophenyl)(3-nitrophenyl)sulfane, in synthesizing transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials are promising for applications requiring transparent, high-performance polymers, such as in electronics and optoelectronics (Tapaswi et al., 2015).

Analytical Chemistry Applications

A spectrophotometric method leveraging nitrobenzenes, including derivatives like chloramphenicol and nicardipine, has been developed for the determination of these compounds in pharmaceuticals and environmental samples. This method is based on the reduction of nitrobenzenes to arylamines, followed by diazotisation and coupling reactions, offering a sensitive analytical technique for detecting nitrobenzene derivatives (Escrig-Tena et al., 1998).

Organic Synthesis and Mechanistic Studies

Investigations into the reactions of nitrobenzenes with thiols have unveiled complex pathways leading to products like azoxybenzenes and anilines. The detailed mechanistic study on the reaction of 4-chloronitrosobenzene with thiols has contributed significantly to understanding the biologically relevant interactions of nitrosobenzenes, providing insights into the synthesis of organic compounds with potential applications in medicinal chemistry and drug design (Montanari et al., 1999).

Synthesis of 2-Aroylbenzothiazoles

A novel synthetic approach for 2-aroylbenzothiazoles has been developed, involving o-halonitrobenzenes, acetophenones, and elemental sulfur. This method is characterized by its atom efficiency and has been applied to synthesize pharmacologically relevant derivatives, demonstrating the compound's utility in creating bioactive molecules (Nguyen et al., 2015).

Mécanisme D'action

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO4S/c1-14-3-2-4-16(11-14)21(24)27-13-15-5-10-20(19(12-15)23(25)26)28-18-8-6-17(22)7-9-18/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILGVODUUUCJLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

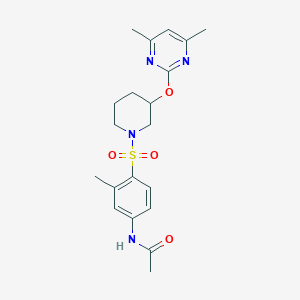

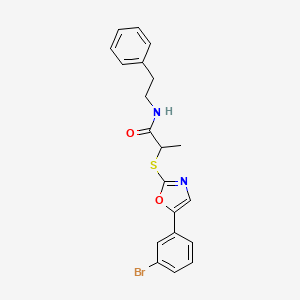

![N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2877957.png)

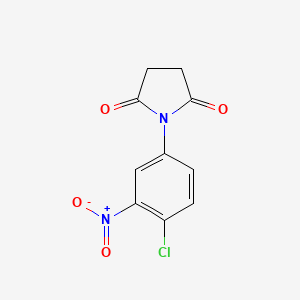

![3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2877959.png)

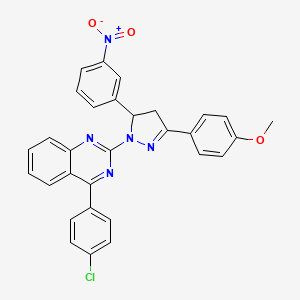

![2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide](/img/structure/B2877961.png)

![4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877963.png)

![1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2877967.png)

![N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2877968.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2877969.png)

![8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B2877979.png)